molecular formula C6H6F2N2O B1405293 4-(Difluoromethoxy)pyridin-2-amine CAS No. 1206972-19-1

4-(Difluoromethoxy)pyridin-2-amine

Cat. No. B1405293
M. Wt: 160.12 g/mol
InChI Key: OQDCFCSJGPOPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Difluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1206972-19-1 . It has a molecular weight of 160.12 and its IUPAC name is 4-(difluoromethoxy)pyridin-2-amine . The InChI code for this compound is 1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)pyridin-2-amine” can be represented by the InChI code 1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) . This indicates that the compound contains six carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“4-(Difluoromethoxy)pyridin-2-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . .

Scientific Research Applications

Sorbent Design for Environmental Remediation

Recent advances in environmental science highlight the effectiveness of amine-functionalized sorbents, including compounds like 4-(Difluoromethoxy)pyridin-2-amine, for removing persistent pollutants such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. A critical review emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process, suggesting a pathway for the design of next-generation sorbents for water treatment technologies (Ateia et al., 2019).

Catalysis in Organic Synthesis

The application of hybrid catalysts in organic synthesis, particularly in the formation of structurally diverse compounds, has been a significant area of research. The review by Parmar, Vala, and Patel (2023) underscores the utility of amine derivatives in catalyzing the synthesis of complex organic molecules, demonstrating the versatility of these compounds in pharmaceutical and medicinal chemistry (Parmar, Vala, & Patel, 2023).

Bioactive Compound Synthesis

The medicinal and biological applications of pyridine derivatives, including 4-(Difluoromethoxy)pyridin-2-amine, have been extensively reviewed. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, and anticancer effects, highlighting their significance in the development of new therapeutic agents. Additionally, their role as chemosensors indicates their potential in analytical chemistry for detecting various species (Abu-Taweel et al., 2022).

Advanced Oxidation Processes for Environmental Contaminant Degradation

The degradation of nitrogen-containing hazardous compounds, such as those found in dyes and pesticides, through advanced oxidation processes (AOPs) is an area of growing interest. Research by Bhat and Gogate (2021) delves into the efficiency of AOPs in mineralizing nitrogen-containing compounds, providing insights into the potential environmental applications of 4-(Difluoromethoxy)pyridin-2-amine and similar compounds in water treatment and pollutant degradation (Bhat & Gogate, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(difluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDCFCSJGPOPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethoxy)pyridin-2-amine
Reactant of Route 4
4-(Difluoromethoxy)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethoxy)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethoxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.